molecular formula C10H9NO B15290440 1-Methyl-1H-indole-3-carbaldehyde-d3

1-Methyl-1H-indole-3-carbaldehyde-d3

Cat. No.: B15290440
M. Wt: 162.20 g/mol
InChI Key: KXYBYRKRRGSZCX-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde-d3 can be synthesized through several methods. One common approach involves the condensation of 1-methylindole with a deuterated form of formylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Scientific Research Applications

1-Methyl-1H-indole-3-carbaldehyde-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-3-carbaldehyde-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A non-methylated analog with similar reactivity but different biological properties.

    1-Methylindole-3-carboxaldehyde: A closely related compound with slight structural variations.

    5-Methoxy-1H-indole-3-carbaldehyde: Another indole derivative with distinct functional groups.

Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde-d3 is unique due to its deuterated form, which provides advantages in certain analytical and synthetic applications. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it valuable for specific research purposes .

Properties

Molecular Formula

C10H9NO

Molecular Weight

162.20 g/mol

IUPAC Name

1-(trideuteriomethyl)indole-3-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3/i1D3

InChI Key

KXYBYRKRRGSZCX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C=O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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